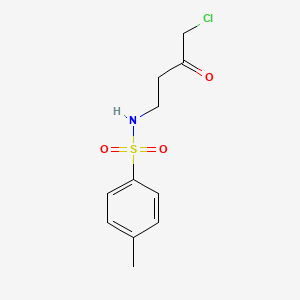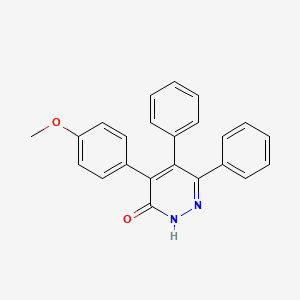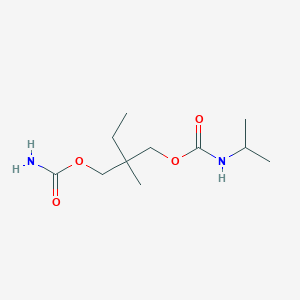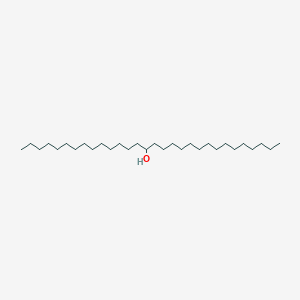
Triacontan-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontan-15-ol, also known as 15-Triacontanol, is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol that is found naturally in plant cuticle waxes and beeswax. This compound has gained attention due to its role as a plant growth regulator, enhancing various physiological processes in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontan-15-ol can be synthesized through several chemical pathways. One method involves the acylation of thiophene with succinic anhydride and docosanoic acid, which attaches different carbon chains at specific positions . Another approach includes the reduction of triacontanoic acid using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as beeswax or plant cuticle waxes. The extraction process includes saponification followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Triacontan-15-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triacontanoic acid.
Reduction: Reduction of triacontanoic acid yields this compound.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of triacontanoic acid.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: this compound.
Substitution: Various substituted triacontane derivatives.
Scientific Research Applications
Triacontan-15-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Medicine: Research has explored its potential anticancer activity.
Mechanism of Action
Triacontan-15-ol exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by increasing the rates of photosynthesis, protein biosynthesis, and enzyme activity. The compound interacts with other phytohormones to modulate various biochemical processes, thereby improving plant growth and stress tolerance .
Comparison with Similar Compounds
Similar Compounds
Triacontan-1-ol:
Triacontane: A saturated hydrocarbon with the formula C30H62, used as a reference compound in the study of long-chain hydrocarbons.
Uniqueness
Triacontan-15-ol is unique due to its specific position of the hydroxyl group on the 15th carbon, which imparts distinct chemical and biological properties compared to other long-chain alcohols
Properties
CAS No. |
31849-26-0 |
|---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
triacontan-15-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
InChI Key |
HJVOENAQNMQNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
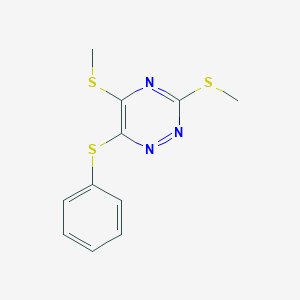
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
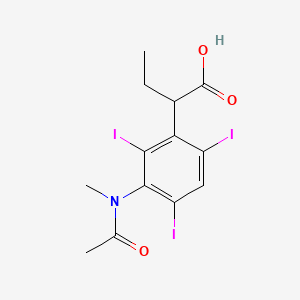
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
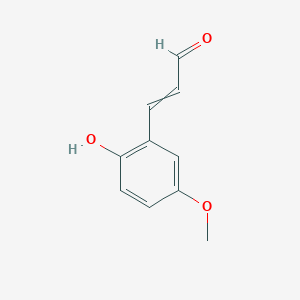
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
